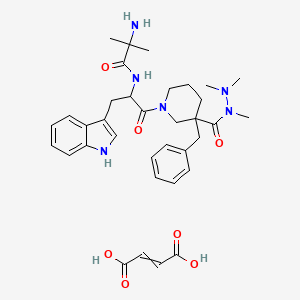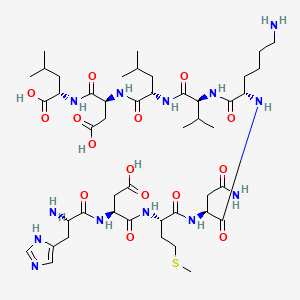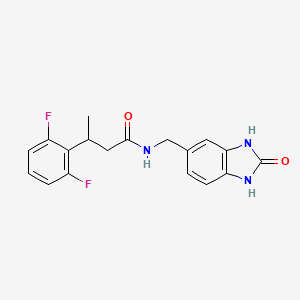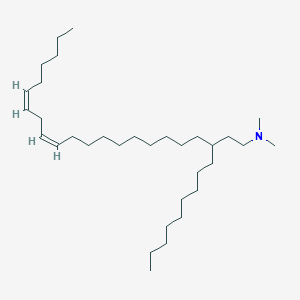
PROTAC AR Degrader-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC AR Degrader-4 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the androgen receptor (AR). This compound is part of a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC AR Degrader-4 involves the conjugation of an androgen receptor ligand, a linker, and an E3 ubiquitin ligase ligand. The process typically starts with the synthesis of the individual components:
Androgen Receptor Ligand: This is often derived from known AR antagonists like enzalutamide.
Linker: A flexible linker is synthesized to connect the AR ligand and the E3 ligase ligand.
E3 Ligase Ligand: This is usually a ligand for the von Hippel-Lindau (VHL) E3 ligase or other suitable ligases.
The final step involves the coupling of these components under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC and crystallization .
化学反応の分析
Types of Reactions
PROTAC AR Degrader-4 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the AR ligand or E3 ligase ligand sites.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the linker and the final coupling step.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major product of these reactions is the fully assembled this compound, which is then purified to remove any side products or unreacted starting materials .
科学的研究の応用
PROTAC AR Degrader-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Primarily used in cancer research, particularly for prostate cancer, to degrade androgen receptors and inhibit tumor growth.
作用機序
PROTAC AR Degrader-4 exerts its effects by forming a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor disrupts its signaling pathway, thereby inhibiting the growth of prostate cancer cells .
類似化合物との比較
Similar Compounds
Uniqueness
PROTAC AR Degrader-4 is unique due to its high specificity and potency in degrading the androgen receptor. Unlike traditional AR antagonists, it does not merely inhibit the receptor but actively degrades it, offering a more effective therapeutic strategy for prostate cancer .
特性
分子式 |
C43H67N3O9 |
|---|---|
分子量 |
770.0 g/mol |
IUPAC名 |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C43H67N3O9/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-/m0/s1 |
InChIキー |
YNDJPWSVYYRNTJ-MEXKHVBFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)

![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

